molecular formula C19H19N3O3 B4502414 (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone

Cat. No.: B4502414
M. Wt: 337.4 g/mol
InChI Key: MWRLENMJWWNINU-UHFFFAOYSA-N
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Description

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone is a heterocyclic compound featuring a methanone bridge connecting a dimethylisoxazolo-pyridine core to a 2-phenylmorpholine moiety.

Properties

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-10-15(17-13(2)21-25-18(17)20-12)19(23)22-8-9-24-16(11-22)14-6-4-3-5-7-14/h3-7,10,16H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRLENMJWWNINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone typically involves multi-step organic reactions. One common method includes the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine, followed by neutralization with aqueous HCl to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or p38 MAP kinases, which are involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related analogs (Table 1), focusing on core scaffolds, substituents, and functional groups:

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents/Functional Groups Notable Features Reference
Target Compound Isoxazolo[5,4-b]pyridine 3,6-Dimethyl, methanone-linked morpholino Bicyclic heteroaromatic system
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzoate ester Methylisoxazole, phenethylamino Ester group, flexible phenethyl linker
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone Pyridine Trifluoromethyl, fluoro, hydroxypiperidin Fluorinated substituents, polar piperidin
Key Observations:
  • Core Heterocycles: The target compound’s fused isoxazole-pyridine system contrasts with the benzoate ester core of I-6273 and the mono-substituted pyridine in the fluorinated analog . Bicyclic systems often enhance rigidity and binding selectivity compared to monocyclic scaffolds.
  • Substituent Effects : The 3,6-dimethyl groups on the isoxazole-pyridine core may sterically hinder interactions compared to the trifluoromethyl and fluoro groups in the pyridine analog, which could enhance electronegativity and metabolic stability .
  • The morpholino moiety offers a balance of hydrophilicity and conformational stability compared to the hydroxypiperidin group in the fluorinated analog .

Physicochemical and Pharmacokinetic Considerations

While experimental data (e.g., logP, solubility) are absent in the provided evidence, inferences can be made:

  • Polarity: The morpholino group in the target compound likely increases water solubility compared to the nonpolar phenethylamino linker in I-6273. However, the fluorinated analog’s hydroxypiperidin may offer greater polarity .
  • Metabolic Stability: The trifluoromethyl group in the pyridine analog is known to resist oxidative metabolism, whereas the methyl groups on the isoxazole-pyridine core may undergo faster hepatic processing.

Biological Activity

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a complex structure comprising an isoxazole ring fused with a pyridine moiety and a morpholine group. This unique arrangement contributes to its biological properties.

Biological Activity Overview

The compound has been studied primarily for its inhibitory effects on bromodomain and extraterminal (BET) proteins , particularly BRD4. These proteins are critical in regulating gene expression and have been implicated in various cancers.

Key Findings

  • Inhibition of BRD4 : Studies indicate that derivatives of the compound exhibit potent inhibitory activity against BRD4, with some showing IC50 values as low as 0.003 μM, indicating strong binding affinity and potential therapeutic efficacy against hematologic cancers .
  • Antiproliferative Effects : The compound demonstrated significant antiproliferative effects against cancer cell lines, notably U266 cells, with an IC50 value of 2.1 μM. This effect is associated with cell cycle arrest in the G0/G1 phase and induction of apoptosis .
  • Mechanistic Insights : The biological mechanisms involve disruption of protein-protein interactions essential for the transcriptional regulation of oncogenes, thereby inhibiting tumor growth.

Case Study 1: BRD4 Inhibition

A study focused on the development of compounds targeting BRD4 revealed that this compound significantly inhibited BRD4(BD1) activity. The lead compound's modifications enhanced its potency and selectivity against cancer cell lines.

Case Study 2: Apoptosis Induction

In vitro experiments confirmed that treatment with the compound led to increased markers of apoptosis in multiple myeloma cells. Flow cytometry analysis showed a marked increase in Annexin V-positive cells after treatment, indicating that the compound effectively initiates programmed cell death in malignant cells.

Data Table: Biological Activity Summary

Activity IC50 Value Cell Line Mechanism
BRD4 Inhibition0.003 μMVarious Cancer CellsDisruption of transcriptional regulation
Antiproliferative Effects2.1 μMU266Cell cycle arrest and apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone
Reactant of Route 2
Reactant of Route 2
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone

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